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Compound of Interest

Compound Name: Ser-Ala-Pro

Cat. No.: B15578134

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tripeptide Ser-Ala-Pro (SAP), detailing
its chemical properties, biological significance, and the experimental protocols for its synthesis
and analysis. The information is tailored for professionals in research and drug development,
presenting data in a structured and technically detailed manner.

Core Physicochemical Properties

The Ser-Ala-Pro tripeptide is a sequence of three amino acids: L-Serine, L-Alanine, and L-
Proline, joined by peptide bonds. Its fundamental properties are crucial for understanding its
behavior in biological and chemical systems.

Chemical Identity and Formula

The sequence consists of a polar, uncharged serine residue at the N-terminus, a nonpolar
alanine residue in the middle, and a unique cyclic proline residue at the C-terminus.

e |[UPAC Name: (2R)-1-[(2S)-2-[[(2S)-2-amino-3-
hydroxypropanoyllamino]propanoyl]pyrrolidine-2-carboxylic acid[1]

o Abbreviation: Ser-Ala-Pro or SAP

e Molecular Formula: C11H19N30s[1]
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Quantitative Data Summary

The key quantitative physicochemical properties of Ser-Ala-Pro are summarized in the table
below for easy reference and comparison.

Property Value Source
Molecular Weight 273.29 g/mol [1]
Exact Mass 273.13247072 Da [1]
Hydrogen Bond Donors 4 [1]
Hydrogen Bond Acceptors 5 [1]
Topological Polar Surface Area 133 A2 [1]

Structure and Logical Representation

The structure of Ser-Ala-Pro is defined by the linear sequence of its amino acid residues linked
by peptide bonds. The unique cyclic structure of proline introduces a rigid kink in the peptide
backbone, influencing its overall conformation.

Serine (Ser) Peptide Bond Alanine (Ala) Peptide Bond Proline (Pro)

Click to download full resolution via product page

Caption: Logical representation of the Ser-Ala-Pro amino acid sequence.

Biological Significance and Signaling Pathways

Proline-rich peptides are a diverse group of molecules with various biological functions,
including roles in signal transduction and antimicrobial defense[2]. The Ser-Ala-Pro sequence,
in particular, has been identified as an Angiotensin-Converting Enzyme (ACE) inhibitory
peptide[3][4].

ACE Inhibition in the Renin-Angiotensin System (RAS)
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ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure.
It converts angiotensin | into angiotensin Il, a potent vasoconstrictor. By inhibiting ACE,
peptides like Ser-Ala-Pro can block this conversion, leading to vasodilation and a reduction in
blood pressure, making them potential candidates for hypertension research[3][4]. The
mechanism is competitive, where the peptide binds to the active site of ACE, preventing its
natural substrate from binding[5].

The diagram below illustrates the role of an ACE inhibitor within this critical signaling pathway.
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Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by Ser-Ala-Pro.

Experimental Protocols
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The synthesis and purification of Ser-Ala-Pro are typically achieved through standard peptide
chemistry methodologies. The following protocols provide a detailed guide for its laboratory
preparation and analysis.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing
peptides like Ser-Ala-Pro.[6] The process involves sequentially adding protected amino acids
to a growing peptide chain anchored to an insoluble resin support.

Materials:

Rink Amide resin (or equivalent)
e Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH

e Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)

o Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

e Solvents: DMF, DCM (Dichloromethane)

o Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H20
Protocol:

e Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
e First Amino Acid Coupling (Proline):

o Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in
DMF (5 min, then 15 min). Wash the resin thoroughly with DMF and DCM.

o Activation & Coupling: Dissolve Fmoc-Pro-OH (3 eq), HBTU/HOBt (3 eq), and DIPEA (6
eq) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours.
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o Washing: Wash the resin with DMF and DCM to remove excess reagents. Confirm
coupling completion with a Kaiser test.

e Second Amino Acid Coupling (Alanine):

o Deprotection: Remove the Fmoc group from the resin-bound Proline with 20% piperidine
in DMF. Wash thoroughly.

o Activation & Coupling: Couple Fmoc-Ala-OH using the same activation method as in step
2.

o Washing: Wash the resin thoroughly.
e Third Amino Acid Coupling (Serine):
o Deprotection: Remove the Fmoc group from the resin-bound Alanine. Wash thoroughly.

o Activation & Coupling: Couple Fmoc-Ser(tBu)-OH using the same activation method. The
tert-butyl (tBu) group protects the serine side-chain hydroxyl.

o Washing: Wash the resin thoroughly.

o Final Deprotection: Remove the N-terminal Fmoc group from Serine with 20% piperidine in
DMF.

o Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3
hours to cleave the peptide from the resin and remove the side-chain protecting group (tBu
from Serine).

o Precipitation and Recovery: Precipitate the crude peptide by adding the cleavage mixture to
cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude
product under vacuum.

Purification and Analysis

The crude peptide requires purification, typically by Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC), followed by identity confirmation using Mass Spectrometry (MS).

[7181°]
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Purification Protocol (RP-HPLC):

e System: Preparative RP-HPLC with a C18 column.

e Mobile Phase A: 0.1% TFA in deionized water.

» Mobile Phase B: 0.1% TFA in acetonitrile.

e Procedure:
o Dissolve the crude peptide in a minimal amount of Mobile Phase A.
o Inject the sample onto the equilibrated C18 column.

o Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30
minutes).

o Monitor the elution profile at 215 nm, which detects the peptide bond[9].

o Collect fractions corresponding to the major peak.

o Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Analysis Protocol (LC-MS):
o System: Liquid Chromatography-Mass Spectrometry (LC-MS).
e Procedure:

o Analyze an aliquot of the purified peptide via analytical RP-HPLC coupled to a mass
spectrometer.

o Confirm the purity of the peptide by observing a single major peak in the chromatogram.

o Confirm the identity by matching the observed mass-to-charge ratio (m/z) with the
calculated theoretical mass of Ser-Ala-Pro (273.29 Da).

The general workflow from synthesis to final product is depicted below.
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Synthesis (SPPS)

1. Start with Resin Support

2. Couple Fmoc-Pro-OH

3. Couple Fmoc-Ala-OH

4. Couple Fmoc-Ser(tBu)-OH

Purification & Analysis

5. Cleave from Resin

6. Purify via RP-HPLC

7. Analyze via LC-MS

:

Pure Ser-Ala-Pro Peptide
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Caption: General workflow for Ser-Ala-Pro synthesis, purification, and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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